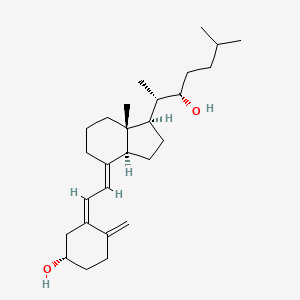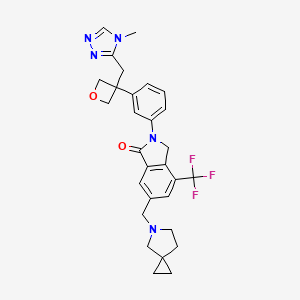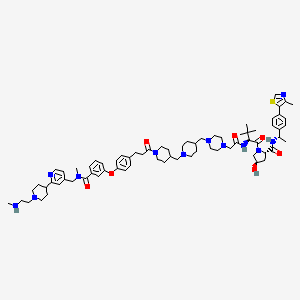
22-Hydroxyvitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D metabolic pathway and plays a crucial role in various physiological processes. Vitamin D3 itself is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form active metabolites, including this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxyvitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, particularly CYP11A1, which catalyzes the hydroxylation at the 22nd carbon position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of microorganisms, such as Amycolatopsis autotrophica, are employed to convert vitamin D3 to its hydroxylated forms, including this compound . The fermentation conditions are optimized to enhance the yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
22-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, such as 20,22-Dihydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 .
Aplicaciones Científicas De Investigación
22-Hydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: It plays a role in studying the metabolic pathways of vitamin D and its effects on cellular functions.
Mecanismo De Acción
22-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes . This regulation affects various biological processes, including calcium and phosphorus homeostasis, immune response, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 20-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 24,25-Dihydroxyvitamin D3
Uniqueness
22-Hydroxyvitamin D3 is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. This unique hydroxylation pattern allows it to interact differently with the vitamin D receptor and other molecular targets, leading to varied physiological effects .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1 |
Clave InChI |
OCHNORYGWPYCAK-NIRSYVJSSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O |
SMILES canónico |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)






![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)


